molecular formula C10H12O2S B8321933 4-Methyl-5-(2-methyl-propenyl)-thiophene-2-carboxylic acid

4-Methyl-5-(2-methyl-propenyl)-thiophene-2-carboxylic acid

Cat. No. B8321933
M. Wt: 196.27 g/mol
InChI Key: OWIMBCBQHVBVEP-UHFFFAOYSA-N
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Patent
US08133910B2

Procedure details

A solution of 4-methyl-5-(2-methyl-propenyl)-thiophene-2-carboxylic acid methyl ester (4.08 g, 19.4 mmol) in methanol (33 mL) is treated with 2 N aq. LiOH solution (10 mL). The mixture is stirred at rt for 2 h, then at 45° C. for 3 h. The reaction mixture is diluted with diethyl ether. The org. layer is separated and extracted with water. The combined aq. phase is acidified with 1 M aq. HCl, and extracted twice with diethyl ether. The combined second org. extracts are dried over MgSO4, filtered and concentrated to give 4-methyl-5-(2-methyl-propenyl)-thiophene-2-carboxylic acid (3.05 g) as an off-white solid; LC-MS: tR=0.92 min, [M+1]+=196.98.
Quantity
4.08 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][C:7]([CH:11]=[C:12]([CH3:14])[CH3:13])=[C:8]([CH3:10])[CH:9]=1)=[O:4].[Li+].[OH-]>CO.C(OCC)C>[CH3:10][C:8]1[CH:9]=[C:5]([C:3]([OH:4])=[O:2])[S:6][C:7]=1[CH:11]=[C:12]([CH3:14])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
4.08 g
Type
reactant
Smiles
COC(=O)C=1SC(=C(C1)C)C=C(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
33 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 45° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=C(SC1C=C(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.05 g
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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